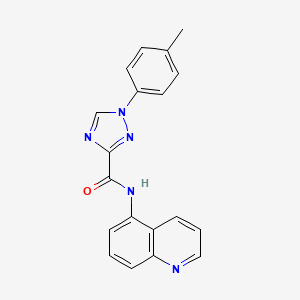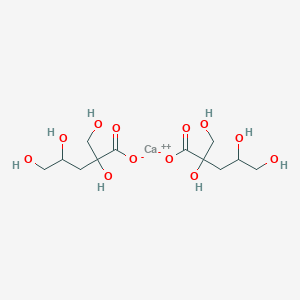
Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate is a chemical compound with the molecular formula C12H22CaO12 and a molecular weight of 398.37 g/mol . This compound is known for its unique structure, which includes multiple hydroxyl groups and a calcium ion, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate typically involves the reaction of 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid with a calcium salt, such as calcium carbonate or calcium hydroxide. The reaction is usually carried out in an aqueous medium at room temperature, allowing the calcium ion to coordinate with the carboxylate and hydroxyl groups of the organic molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and filtration are employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in calcium signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in bone health and calcium supplementation.
Mécanisme D'action
The mechanism of action of Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate involves its interaction with calcium-binding proteins and enzymes. The compound can modulate calcium signaling pathways by influencing the concentration of free calcium ions in biological systems. This modulation affects various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium Gluconate: Another calcium salt used for calcium supplementation.
Calcium Lactate: Commonly used in food and pharmaceutical industries for calcium fortification.
Calcium Citrate: Known for its high bioavailability and used in dietary supplements.
Uniqueness
Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate is unique due to its specific structure, which includes multiple hydroxyl groups and a calcium ion. This structure allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C12H22CaO12 |
|---|---|
Poids moléculaire |
398.37 g/mol |
Nom IUPAC |
calcium;2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate |
InChI |
InChI=1S/2C6H12O6.Ca/c2*7-2-4(9)1-6(12,3-8)5(10)11;/h2*4,7-9,12H,1-3H2,(H,10,11);/q;;+2/p-2 |
Clé InChI |
JDNCPQAABKGYIO-UHFFFAOYSA-L |
SMILES canonique |
C(C(CO)O)C(CO)(C(=O)[O-])O.C(C(CO)O)C(CO)(C(=O)[O-])O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


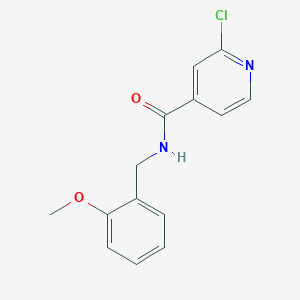
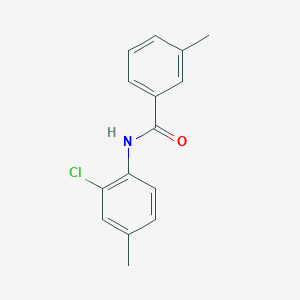
![4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide](/img/structure/B15282509.png)
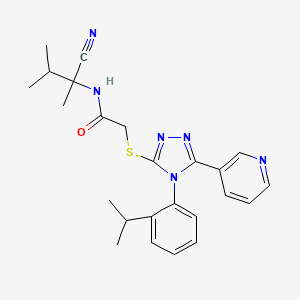
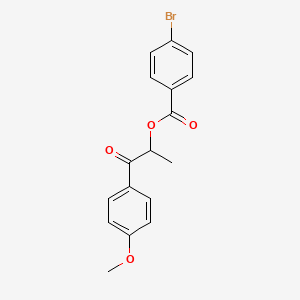
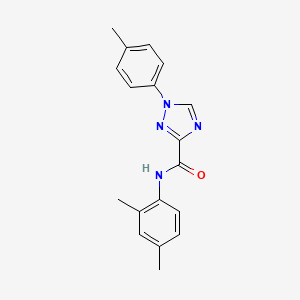
![6-(2-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282541.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282545.png)

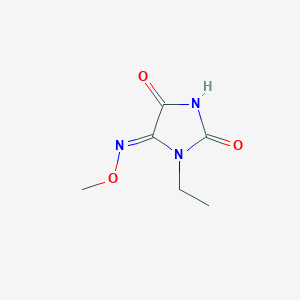
![Ethyl 5'-amino-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carboxylate](/img/structure/B15282562.png)
![2-(9b,10-dihydroindeno[1,2-b]indol-5(4bH)-yl)-2-oxo-1-phenylethyl acetate](/img/structure/B15282570.png)
![Methyl 3-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-4-methyl-2-thiophenecarboxylate](/img/structure/B15282574.png)
